Sub-Nanomolar Inhibition of Human 17β-HSD1 versus In-Class Comparators
The target compound demonstrates IC50 = 1.20 nM for inhibition of human placental cytosolic 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), measured using [³H]-E1 as substrate in the presence of NAD⁺ by radio-HPLC analysis [1]. This potency places it among the most active non-steroidal 17β-HSD1 inhibitors reported. For context, the difluoromethyl analog (CAS 1995793-16-2), which replaces the 1,1-difluoroethyl group with a difluoromethyl group (CF₂H), is a closely related compound in this structural series but for which no publicly available 17β-HSD1 inhibition data could be identified [2]. The methyl-substituted analog (CAS 42574-70-9) shows no reported 17β-HSD inhibitory activity and is instead characterized as a phosphatidylinositol 4-kinase beta inhibitor with IC50 > 10,000 nM [3].
| Evidence Dimension | 17β-HSD1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (human placental cytosolic 17β-HSD1) |
| Comparator Or Baseline | Difluoromethyl analog (CAS 1995793-16-2): No 17β-HSD1 data available; 4-Methylpiperidine analog (CAS 42574-70-9): IC50 > 10,000 nM against PI4Kβ (different target) |
| Quantified Difference | Potency differential for 17β-HSD1 cannot be directly calculated due to absence of comparator data in this target class. However, the difluoromethyl analog lacks reported 17β-HSD activity entirely, suggesting the difluoroethyl motif may be critical for enzyme recognition. |
| Conditions | Inhibition of human placental cytosolic fraction 17β-HSD1; [³H]-E1 substrate; NAD⁺ cofactor; radio-HPLC detection |
Why This Matters
For researchers procuring a validated 17β-HSD1 inhibitor tool compound, the demonstrated sub-nanomolar potency of this specific derivative against the human enzyme provides a defined activity benchmark; selecting a close analog without confirmed 17β-HSD1 activity introduces substantial risk of inactivity against the intended target.
- [1] BindingDB. (2021). BDBM50515446 (CHEMBL4441152) – IC50: 1.20 nM for human placental cytosolic fraction 17beta-HSD1. Elexopharm / ChEMBL. View Source
- [2] Kuujia. (n.d.). Cas no 1995793-16-2: (E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid – No 17β-HSD activity reported. Kuujia Chemical Database. View Source
- [3] BindingDB. (n.d.). BDBM50358204 (CHEMBL1922094) – (2E)-4-(4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid; IC50 > 10,000 nM against PI4Kβ. View Source
